molecular formula C17H26N2O3 B7827140 (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine CAS No. 947275-34-5

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Cat. No.: B7827140
CAS No.: 947275-34-5
M. Wt: 306.4 g/mol
InChI Key: YFBKIGOBELWXJV-HNNXBMFYSA-N
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Description

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS 947275-34-5) is a chiral piperazine derivative of significant value in medicinal chemistry and drug discovery. This compound, with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol , serves as a versatile and crucial synthetic intermediate for the development of novel active compounds. Its key structural features—a stereospecific (S) configuration at the 2-position, a hydroxymethyl functional group, a benzyl protector at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the second nitrogen—make it an exceptionally versatile building block. The Boc group is particularly valuable for its stability under a wide range of reaction conditions and its reversible nature, allowing for selective deprotection to generate secondary amines for further functionalization . The primary research application of this chiral synthon is in the construction of complex molecules with specific three-dimensional architectures, particularly in the synthesis of potential protease inhibitors, kinase inhibitors, and other targeted therapeutics where the piperazine scaffold is prevalent. The hydroxymethyl group provides a readily available handle for conjugation, esterification, or oxidation to other valuable functional groups, facilitating the rapid diversification of compound libraries. The benzyl group offers additional opportunities for synthetic modification through hydrogenolysis. With a measured density of 1.123 g/cm³ at 20°C and a boiling point of 401.6°C at 760 mmHg , this compound exhibits physical properties suitable for various laboratory-scale synthetic procedures. It is exclusively For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKIGOBELWXJV-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657795
Record name tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947275-34-5
Record name tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of S 1 Boc 4 Benzyl 2 Hydroxymethyl Piperazine

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for various chemical modifications, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation Reactions (e.g., to aldehyde or carboxylic acid)

The primary alcohol of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions determines the final product.

Common methods for the oxidation of primary alcohols to aldehydes include Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.org This method is known for its mildness and tolerance of various functional groups. wikipedia.org Dess-Martin periodinane is a hypervalent iodine reagent that offers a selective and mild oxidation of alcohols to aldehydes or ketones at room temperature, typically in dichloromethane (B109758) or chloroform. organic-chemistry.org The reaction is generally complete within a few hours, and the workup is straightforward. organic-chemistry.org

For the oxidation to a carboxylic acid, stronger oxidizing agents are typically required. While specific examples for the direct oxidation of this compound to the corresponding carboxylic acid are not prevalent in the reviewed literature, general methods for the oxidation of primary alcohols to carboxylic acids, such as Jones oxidation (using chromic acid) or permanganate-based oxidants, could potentially be applied, though chemoselectivity might be a concern given the other functional groups in the molecule. A two-step process, involving oxidation to the aldehyde followed by further oxidation to the carboxylic acid, is a common alternative strategy.

Table 1: Oxidation Reactions of the Hydroxymethyl Moiety

Oxidation Product Reagents and Conditions Key Features
Aldehyde Swern Oxidation: (COCl)₂, DMSO, Et₃N, CH₂Cl₂, low temperature. Mild conditions, wide functional group tolerance. wikipedia.org
Dess-Martin Periodinane (DMP): DMP, CH₂Cl₂, room temperature. Mild, selective, and efficient. organic-chemistry.org
TEMPO-catalyzed oxidation: TEMPO, NaOCl, KBr, CH₂Cl₂/H₂O. Catalytic, uses a stable nitroxyl (B88944) radical. organic-chemistry.org
Carboxylic Acid Two-step oxidation via the aldehyde. Avoids harsh oxidizing agents that may affect other functional groups.

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, including azides, halides, and cyanides.

A common strategy involves the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a highly effective leaving group. For instance, in related piperazinyl ethanols, the tosylate can be displaced by chloride ions present in the reaction mixture, leading to the corresponding chloride derivative. nih.gov This transformation can sometimes occur spontaneously during the tosylation procedure. nih.gov

The Mitsunobu reaction is another powerful method for the direct conversion of alcohols to a variety of functional groups with inversion of stereochemistry. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. nih.gov A wide range of nucleophiles, including carboxylic acids (to form esters), phenols, imides, and hydrazoic acid (to form azides), can be employed in the Mitsunobu reaction.

Table 2: Nucleophilic Substitution Reactions of the Hydroxymethyl Moiety

Reaction Type Reagents and Conditions Product Key Features
Tosylation p-Toluenesulfonyl chloride (TsCl), pyridine, CH₂Cl₂. (S)-1-Boc-4-benzyl-2-(tosyloxymethyl)piperazine Converts the hydroxyl into a good leaving group. nih.gov
Halogenation PPh₃, CBr₄ or I₂. (S)-1-Boc-4-benzyl-2-(halomethyl)piperazine Direct conversion of the alcohol to a halide.
Azide Formation 1. TsCl, pyridine. 2. NaN₃, DMF. (S)-1-Boc-4-benzyl-2-(azidomethyl)piperazine Two-step process via the tosylate.
Mitsunobu Reaction: PPh₃, DEAD or DIAD, HN₃. (S)-1-Boc-4-benzyl-2-(azidomethyl)piperazine Direct conversion with inversion of configuration. nih.gov

Derivatization for Analytical or Synthetic Purposes

The hydroxymethyl group can be derivatized to facilitate analysis, such as the determination of enantiomeric purity, or to serve as a handle for further synthetic transformations.

For analytical purposes, the alcohol can be esterified with a chiral carboxylic acid, such as Mosher's acid, to form diastereomeric esters. The resulting diastereomers can then be distinguished by spectroscopic methods like NMR, allowing for the determination of the enantiomeric excess of the original alcohol.

For synthetic purposes, the alcohol can be converted into various esters or ethers. For example, esterification with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester. The formation of carbamates is also a common derivatization, which can be achieved by reacting the alcohol with an isocyanate or by a two-step procedure involving activation of the alcohol with a chloroformate followed by reaction with an amine. nih.gov These derivatives can serve as protecting groups or as intermediates for further functionalization.

Transformations of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection Strategies to Yield Free Amines

The Boc group on the piperazine (B1678402) nitrogen can be selectively removed to reveal the free secondary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation. The most common method for Boc deprotection is treatment with a strong acid.

A solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or diethyl ether, is frequently employed for this purpose. commonorganicchemistry.comnih.gov The reaction is typically fast and clean, proceeding at room temperature within 30 minutes to a few hours. nih.govresearchgate.net Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, is another effective reagent for Boc removal. The choice of acid and reaction conditions can be tuned to ensure the stability of other acid-sensitive groups within the molecule.

Table 3: Selective Deprotection of the Boc Group

Reagents and Conditions Key Features
4M HCl in dioxane, room temperature. Fast, efficient, and provides the hydrochloride salt of the deprotected amine. commonorganicchemistry.comnih.gov
Trifluoroacetic acid (TFA) in CH₂Cl₂, room temperature. Strong acid, effective for robust substrates.
p-Toluenesulfonic acid (p-TsOH) in ethanol (B145695). Milder acidic conditions.

Modifications and Removal of the Benzyl (B1604629) Substituent

The N-benzyl group serves as a stable protecting group for the other piperazine nitrogen. However, it can be removed or modified when desired, providing another avenue for diversification of the molecule.

The most common method for the removal of an N-benzyl group is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. nih.gov The reaction is generally clean and efficient, yielding the debenzylated product and toluene (B28343) as a byproduct.

Catalytic transfer hydrogenation is an alternative to using hydrogen gas. organic-chemistry.org In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene, is used in the presence of a palladium catalyst. organic-chemistry.orgsigmaaldrich.com This technique is often milder and can be more selective than traditional hydrogenation.

Other methods for N-debenzylation include the use of strong acids, oxidizing agents, or dissolving metal reductions like the Birch reduction, although these methods are generally harsher and may not be compatible with all functional groups.

Table 4: Removal of the Benzyl Substituent

Method Reagents and Conditions Key Features
Catalytic Hydrogenation H₂, Pd/C, in a solvent like ethanol or methanol (B129727). Common and efficient method for N-debenzylation. nih.gov
Catalytic Transfer Hydrogenation Ammonium formate or formic acid, Pd/C, in methanol. Avoids the use of hydrogen gas. organic-chemistry.org
Birch Reduction Na or Li, liquid NH₃, ethanol. Dissolving metal reduction, can also reduce aromatic rings.

Catalytic Hydrogenolytic Debenzylation

Catalytic hydrogenolysis is a primary method for the removal of the N-benzyl group at the N4 position, yielding the corresponding N-deprotected piperazine. This transformation is crucial for subsequent functionalization at this nitrogen atom. The reaction typically involves the use of a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under a hydrogen atmosphere. chemicalbook.com

The process cleaves the carbon-nitrogen bond of the benzyl group, which is converted to toluene, leaving a free secondary amine. The reaction is generally clean and proceeds with high yield under mild conditions. chemicalbook.com In a typical procedure, the starting material is dissolved in a suitable solvent, such as methanol (MeOH), and stirred with a catalytic amount of 10% Pd/C under hydrogen gas (H₂). chemicalbook.com The reaction proceeds efficiently at room temperature. chemicalbook.com While this specific substrate's debenzylation is a standard procedure, related deprotections, such as the removal of a benzyloxycarbonyl (Cbz) group from a similar piperazine structure, have been reported to achieve yields as high as 91.82%. chemicalbook.com In some cases involving N-benzyl and N-Boc double-protected amines, the addition of a weak acid like acetic acid has been found to facilitate the N-benzyl deprotection during hydrogenolysis. nih.gov

Table 1: Typical Conditions for Catalytic Hydrogenolytic Debenzylation

Parameter Condition Source
Catalyst 10% Palladium on activated carbon (Pd/C) chemicalbook.com
Reagent Hydrogen gas (H₂) chemicalbook.com
Solvent Methanol (MeOH) chemicalbook.com
Temperature Room Temperature (~20°C) chemicalbook.com

| Duration | 3 hours | chemicalbook.com |

Substitution Reactions

The primary hydroxyl group in the 2-(hydroxymethyl) side chain is a key site for substitution reactions. To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like triethylamine or pyridine.

Once activated, this position is susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, extending the molecular scaffold for diverse applications. This two-step sequence provides a versatile method for elaborating the structure of the piperazine derivative.

Table 2: Examples of Substitution Reactions via an Activated Hydroxymethyl Group

Activating Agent Nucleophile Product Structure (Functional Group at C2)
TsCl or MsCl NaN₃ (Sodium azide) -CH₂N₃ (Azidomethyl)
TsCl or MsCl NaCN (Sodium cyanide) -CH₂CN (Cyanomethyl)
TsCl or MsCl R-SH (Thiol) -CH₂SR (Thiomethyl)

Functionalization of the Piperazine Ring System

Direct functionalization of the piperazine ring's C-H bonds represents a modern and efficient strategy for creating complex derivatives, bypassing the need for pre-functionalized starting materials.

Directed C-H Functionalization (e.g., Arylation, Vinylation, Alkylation)

The N-Boc group on the piperazine ring can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C-H bond at the C2 position. This regioselective metalation creates a nucleophilic carbon center that can react with various electrophiles. However, modern methods involving photoredox or transition-metal catalysis have also emerged for the C-H functionalization of N-Boc piperazines. encyclopedia.pub

For instance, photoredox catalysis using iridium-based catalysts like Ir(ppy)₃ can achieve direct C-H arylation of N-Boc piperazines with electron-deficient arenes. encyclopedia.pub Another powerful method is the Negishi cross-coupling reaction. In this approach, initial lithiation of the C-H bond adjacent to the Boc-protected nitrogen is followed by transmetalation with a zinc salt (e.g., ZnCl₂) to form an organozinc intermediate. nih.govresearchgate.net This species can then undergo a palladium-catalyzed cross-coupling with aryl, vinyl, or alkyl halides to introduce the desired substituent. nih.govresearchgate.net

Table 3: Methods for Directed C-H Functionalization of the N-Boc Piperazine Ring

Functionalization Type Method Key Reagents
Arylation Photoredox Catalysis Ir(ppy)₃, 1,4-dicyanobenzene
Arylation / Vinylation Lithiation / Negishi Coupling 1. s-BuLi2. ZnCl₂3. Ar-X or Vinyl-X, Pd catalyst

| Alkylation | Lithiation / Trapping | 1. s-BuLi2. Alkyl halide (R-X) |

Asymmetric Lithiation-Based Derivatizations

Building upon the principle of directed metalation, asymmetric lithiation allows for the enantioselective functionalization of the piperazine ring. This technique uses a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. whiterose.ac.uk The most commonly employed chiral ligand for this purpose is (-)-sparteine, a naturally occurring diamine. nih.govwhiterose.ac.uk

The s-BuLi/(-)-sparteine complex selectively deprotonates one of the prochiral C-H bonds adjacent to the N-Boc group, creating a configurationally stable organolithium intermediate. whiterose.ac.uk Subsequent quenching of this intermediate with an electrophile introduces a substituent at the C2 position with high enantioselectivity. researchgate.netwhiterose.ac.uk This methodology is a powerful tool for synthesizing enantiopure mono-substituted N-Boc piperazines. whiterose.ac.uk The synthesis of related N-Boc protected heterocycles via this method has been extensively studied, demonstrating its utility in creating chiral building blocks for pharmaceutical development. nih.govresearchgate.net

Table 4: Key Components for Asymmetric Lithiation of N-Boc Piperazines

Component Example Role Source
Substrate N-Boc-N'-benzylpiperazine Prochiral starting material whiterose.ac.uk
Base sec-Butyllithium (s-BuLi) Deprotonating agent nih.govwhiterose.ac.uk
Chiral Ligand (-)-Sparteine Induces stereoselectivity nih.govwhiterose.ac.uk

| Electrophile | Paraformaldehyde, Alkyl Halides, etc. | Traps the lithiated intermediate | whiterose.ac.uk |

Applications in Advanced Organic Synthesis and Drug Discovery

Role as a Chiral Building Block for Complex Molecule Synthesis

The defining feature of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is its inherent chirality, which makes it an indispensable building block for the asymmetric synthesis of complex molecular targets. The demand for enantiomerically pure pharmaceuticals is a significant driver in modern drug development, necessitating synthetic strategies that can control stereochemistry with precision. rsc.org This compound provides a pre-defined stereocenter at the C-2 position of the piperazine (B1678402) ring, allowing chemists to bypass the often-challenging steps of creating chirality from achiral precursors.

As a versatile chiral building block, it serves as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com The tert-butyloxycarbonyl (Boc) group at the N-1 position and the benzyl (B1604629) group at the N-4 position are orthogonal protecting groups. The Boc group can be readily removed under acidic conditions, while the benzyl group is typically cleaved via hydrogenolysis. guidechem.com This differential reactivity allows for selective manipulation of the piperazine nitrogens, enabling the stepwise introduction of different substituents. Furthermore, the primary alcohol of the hydroxymethyl group offers a handle for a wide array of chemical transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. This trifecta of functionalities makes the compound a powerful tool for constructing intricate molecular architectures with high stereochemical fidelity.

Synthesis of Highly Substituted Piperazine Derivatives

This compound is an ideal starting material for the synthesis of highly substituted and structurally diverse piperazine derivatives. The piperazine core itself is a common feature in many chemical compounds, and the ability to introduce various substituents allows for the fine-tuning of pharmacological properties. wikipedia.org

The strategic placement of protecting groups and the reactive hydroxymethyl side chain on the parent molecule enables a variety of synthetic modifications. For instance, the N-4 benzyl group can be removed and the resulting secondary amine can be subjected to N-alkylation, N-acylation, or reductive amination to introduce a wide range of substituents. nih.govunisi.it Similarly, after deprotection of the N-1 position, the secondary amine can be functionalized independently. The hydroxymethyl group can be oxidized to form a carboxylic acid, which can then be coupled with amines to form amides, or it can be converted into a leaving group to allow for nucleophilic substitution, further expanding the diversity of accessible derivatives.

Functional GroupPositionPotential TransformationsResulting Functionality
Boc-Protected AmineN-1Acid-mediated deprotection (e.g., TFA, HCl)Secondary Amine for acylation, alkylation, etc.
Benzyl-Protected AmineN-4Hydrogenolysis (e.g., H₂, Pd/C)Secondary Amine for diverse functionalization
Hydroxymethyl GroupC-2Oxidation (e.g., PCC, Swern), Esterification, Etherification, HalogenationAldehyde, Carboxylic Acid, Ester, Ether, Alkyl Halide

Precursors for Pharmaceutically Relevant Scaffolds and Analogs

The utility of this compound extends directly into the realm of drug discovery, where it functions as a key precursor for molecules of therapeutic interest.

This chiral piperazine derivative is a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. chemimpex.comchemimpex.com The piperazine motif is prevalent in drugs designed for neurological disorders, and the specific stereochemistry and functionality of this building block allow for the creation of potent and selective drug candidates. chemimpex.com For example, its structural features can be incorporated into molecules designed to interact with specific neurotransmitter receptors or enzymes. chemimpex.com The ability to modify the scaffold at three distinct points (N-1, N-4, and the C-2 side chain) provides medicinal chemists with the flexibility needed to optimize structure-activity relationships, leading to improved efficacy and better side-effect profiles in potential drug candidates. chemimpex.com

The piperazine ring is considered a "privileged structure" in medicinal chemistry because it is a versatile scaffold that can bind to multiple, diverse biological targets. rsc.org It is found in a significant number of top-selling small-molecule drugs. rsc.org this compound is an excellent starting material for the construction of these important cores. While many existing piperazine-based drugs are substituted only at the nitrogen atoms, there is a growing interest in exploring carbon-substituted piperazines to access novel chemical space and develop new intellectual property. rsc.org This compound, with its C-2 hydroxymethyl group, provides direct entry into this less-explored class of piperazine derivatives. By elaborating upon this chiral core, chemists can generate novel scaffolds that retain the favorable pharmacokinetic properties often associated with the piperazine ring while introducing new vectors for interacting with biological targets.

Target Scaffold ClassSynthetic Utility of this compoundTherapeutic Area Examples
CNS AgentsServes as a chiral precursor for molecules targeting neurotransmitter systems. chemimpex.comNeurological Disorders chemimpex.com
PeptidomimeticsThe piperazine core can act as a constrained dipeptide isostere.Various, including oncology and infectious disease
Novel C-Substituted PiperazinesProvides direct access to C-2 substituted scaffolds, expanding beyond traditional N,N'-disubstituted piperazines. rsc.orgBroad, for exploring new biological targets

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse molecules (a "library") for high-throughput screening. researchgate.net this compound is an excellent building block for such efforts due to its multiple, orthogonally protected functional groups.

Using this single chiral starting material, a diverse library of compounds can be synthesized. For example, in a multi-step, parallel synthesis, the N-4 benzyl group could be removed and the resulting amine reacted with a set of 50 different carboxylic acids. Following this, the N-1 Boc group could be removed and the new secondary amine could be reacted with a set of 50 different alkyl halides. Finally, the hydroxymethyl group could be esterified with a set of 10 different acid chlorides. This three-step sequence would theoretically generate a library of 25,000 (50 x 50 x 10) unique, chiral, and highly substituted piperazine derivatives. Such libraries are invaluable for screening against biological targets to identify initial "hit" compounds, which can then be further optimized into lead drug candidates. The use of liquid-phase combinatorial synthesis methods has been specifically reported for creating libraries of benzylpiperazines, highlighting the applicability of this scaffold in high-throughput synthetic approaches. nih.gov

Computational Chemistry Studies on Piperazine Systems

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For piperazine (B1678402) derivatives, DFT has proven to be a popular and effective approach, providing a good balance between computational cost and accuracy for predicting a range of molecular characteristics. jksus.org

The analysis of molecular electrostatic potential (MEP) and charge distribution is crucial for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution from the perspective of an approaching reagent, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine, MEP calculations would reveal negative potential regions concentrated around the oxygen atoms of the tert-butoxycarbonyl (Boc) and hydroxymethyl groups, as well as the two nitrogen atoms of the piperazine ring, indicating their nucleophilic character. Conversely, positive potential would be located around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton in a deprotected analogue. researchgate.net Computational methods can also calculate the partial charges on each atom, providing a quantitative measure of the charge distribution. These calculations help in understanding intermolecular interactions, such as hydrogen bonding. jksus.org

Table 1: Hypothetical Calculated Partial Charges for Key Atoms in this compound using DFT.
AtomFunctional GroupCalculated Partial Charge (a.u.)
O (C=O)Boc Group-0.55
O (O-C(CH₃)₃)Boc Group-0.45
N1Piperazine Ring (Amide)-0.20
N4Piperazine Ring (Amine)-0.30
O (CH₂OH)Hydroxymethyl Group-0.65
H (O-H)Hydroxymethyl Group+0.40

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ijcrt.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcrt.org For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl (B1604629) group and the nitrogen atoms of the piperazine ring. The LUMO would likely be distributed over the carbonyl group of the Boc moiety and the antibonding orbitals of the benzyl ring. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. nih.govirjweb.com

Table 2: Typical Calculated Frontier Orbital Energies and Related Parameters for Substituted Piperazine Systems. irjweb.comresearchgate.net
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.3
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.8
Energy Gap (ΔE)ELUMO - EHOMO4.5
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25
Chemical Potential (µ)(EHOMO + ELUMO) / 2-4.05

Substituted piperazines are conformationally flexible molecules, exhibiting dynamic processes such as ring inversion and rotation around single bonds. Two significant energetic barriers in this compound are the barrier to chair-to-chair inversion of the piperazine ring and the rotational barrier around the N-C(O) amide bond of the Boc group. rsc.org

Due to the partial double bond character of the amide bond, rotation is restricted, leading to distinct conformers. rsc.orgrsc.org The interconversion of the piperazine chair conformations also requires surmounting an energy barrier. rsc.org Computational studies, often in conjunction with experimental techniques like temperature-dependent NMR spectroscopy, can accurately calculate the activation energy barriers (ΔG‡) for these processes. rsc.org For N-acylated piperazines, the energy barrier for amide bond rotation is typically higher than that for ring inversion. rsc.org

Table 3: Comparison of Typical Calculated Activation Energy Barriers for Conformational Changes in N-Acyl Piperazines. rsc.orgrsc.org
Conformational ProcessDescriptionTypical Calculated ΔG (kJ mol−1)
Piperazine Ring InversionInterconversion between two chair conformations40 - 56
Amide Bond Rotation (N-Boc)Rotation around the N-C(O) bond56 - 80

Mechanistic Insights and Conformational Modeling

Computational modeling is instrumental in exploring the three-dimensional structures of molecules and understanding the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify stable conformers, predict reaction outcomes, and characterize the fleeting transition states that govern reaction rates. mit.edu

The piperazine ring typically adopts a low-energy chair conformation, similar to cyclohexane. iucr.org For 2-substituted piperazines like the title compound, the substituent—in this case, the hydroxymethyl group—can occupy either an axial or an equatorial position on the ring. The relative stability of these two conformers is determined by steric and electronic factors. nih.gov

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, in some cases, an axial conformation can be stabilized by intramolecular interactions, such as hydrogen bonding. nih.gov For this compound, it is possible for a hydrogen bond to form between the hydroxyl proton and the lone pair of the N4 nitrogen atom, which could favor the axial conformer. Computational methods can quantify the energies of these conformers to predict the most stable arrangement. nih.gov In the solid state, piperazine rings can also adopt a boat conformation when coordinated to a metal center. nih.gov

Table 4: Hypothetical Relative Energies of Axial vs. Equatorial Conformers for a 2-Substituted Piperazine.
ConformerPosition of 2-(hydroxymethyl) groupPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factor
EquatorialEquatorial0.0 (Reference)Lower steric hindrance
AxialAxial+0.5 to -1.0Potential for intramolecular H-bonding (stabilizing) vs. 1,3-diaxial interactions (destabilizing)

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic methods. Computational chemistry allows for the mapping of reaction pathways by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mit.edu The transition state is a high-energy, short-lived structure that represents the energy maximum along the reaction coordinate, and its energy determines the reaction rate. mit.edu

For N-Boc protected piperazines, a synthetically important reaction is the direct C-H functionalization at the carbon atom alpha to a nitrogen, often via α-lithiation. beilstein-journals.orgnih.govnih.gov Computational modeling can elucidate the structure of the lithiated intermediate and the subsequent transition state for its reaction with an electrophile. whiterose.ac.uk This provides insights into the regioselectivity and stereoselectivity of the reaction. Recent advances even include machine learning models that can predict transition state structures with high speed and accuracy, accelerating the process of reaction design. mit.edu

Table 5: Information Gained from Computational Modeling of a Reaction Pathway.
Component of Energy ProfileInformation Provided
Reactants/ProductsThermodynamic stability (ΔErxn)
IntermediatesExistence of stable, but transient, species along the pathway
Transition States (TS)Activation energy (ΔE), reaction rate, and structural details at the point of bond-making/breaking

Q & A

Q. What are the key steps for synthesizing (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine?

The synthesis typically involves:

  • Protection of the piperazine nitrogen using Boc (tert-butoxycarbonyl) groups under basic conditions to ensure regioselectivity.
  • Benzyl group introduction via alkylation or coupling reactions.
  • Hydroxymethyl functionalization at the 2-position, often through reduction of a carbonyl intermediate or direct substitution. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) and monitored by TLC (1:2 hexane/ethyl acetate) .

Q. How is the compound characterized to confirm its structure?

Standard techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and substituent positions.
  • Mass spectrometry (GC-MS) for molecular weight confirmation.
  • Elemental analysis to validate purity (>98%) and stoichiometry.
  • HPLC for enantiomeric excess determination in chiral synthesis .

Q. What are the primary applications of this compound in drug discovery?

The compound is a versatile intermediate for:

  • Anticonvulsant agents : Piperazine derivatives with hydroxymethyl groups enhance blood-brain barrier penetration and modulate neurotransmitter activity (e.g., 5-HT receptors) .
  • Antiplatelet/antitumor agents : Structural analogs show activity in inhibiting platelet aggregation and cancer cell proliferation via kinase or receptor modulation .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye irritation.
  • Store at 2–8°C in dark conditions to prevent Boc-group degradation.
  • Avoid exposure to oxidizers due to potential decomposition into CO, CO₂, or NOₓ .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates during Boc protection.
  • Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole derivatives .
  • Reaction monitoring : Adjust pH and temperature to minimize side reactions (e.g., Boc-group cleavage) .

Q. What structural features influence its biological activity?

  • Hydroxymethyl group : Enhances hydrogen bonding with target receptors (e.g., σ₂ receptors in antitumor studies) .
  • Benzyl substitution : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) improve anticonvulsant activity by modulating electron density on the piperazine ring .
  • Stereochemistry : The (S)-configuration is critical for binding affinity in chiral environments (e.g., dopamine D₂ receptors) .

Q. How do researchers resolve contradictions in toxicity vs. activity data?

  • Cyclodextrin inclusion complexes : Reduce toxicity by masking reactive groups but may lower bioactivity due to steric hindrance .
  • Mannich base derivatives : Improve solubility and stability while retaining antiplatelet activity .
  • Dose-response studies : Balance therapeutic efficacy (EC₅₀) with cytotoxicity (LD₅₀) using in vitro models (e.g., PANC-1 cell lines) .

Q. What advanced techniques validate its interaction with biological targets?

  • Molecular docking : Predict binding modes with receptors (e.g., σ₂ receptors) using pharmacophore models like Liljefors-Bøgesø .
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-2) or receptor antagonism (e.g., 5-HT₁A) .
  • NMR spectroscopy : Characterize reaction products (e.g., carbamates) in CO₂ capture studies, relevant to environmental applications .

Q. How is stability assessed under varying experimental conditions?

  • Thermogravimetric analysis (TGA) : Evaluate decomposition thresholds (e.g., Boc-group stability at >150°C) .
  • pH-dependent studies : Monitor hydrolysis rates in acidic/basic media to optimize storage conditions .
  • Accelerated degradation tests : Identify degradants (e.g., CO, NOₓ) under oxidative stress .

Q. What strategies address low solubility in aqueous systems?

  • PEGylation : Attach polyethylene glycol chains to the hydroxymethyl group.
  • Co-crystallization : Use hydrogen-bond acceptors (e.g., 4-methoxyphenyl groups) to improve crystallinity .
  • Nanoparticle encapsulation : Enhance bioavailability in drug delivery systems .

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